Alliacol A
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Overview
Description
Alliacol A is a natural product found in Mycetinis alliaceus with data available.
Scientific Research Applications
Asymmetric Synthesis
Alliacol A has been utilized in studies focusing on asymmetric synthesis. Mihelcic and Moeller (2004) employed a tandem anodic coupling-Friedel-Crafts alkylation strategy for the rapid completion of the asymmetric synthesis of this compound. The anodic oxidation reaction enabled the creation of a new bond between two nucleophiles. This research highlights the potential of this compound in developing synthetic strategies for complex organic molecules (Mihelcic & Moeller, 2004).
Antimicrobial and Cytotoxic Properties
This compound has been identified as having antimicrobial and cytotoxic properties. Anke, Watson, Giannetti, and Steglich (1981) isolated alliacols A and B from Marasmius alliaceus, finding that they exhibited weak antibacterial and antifungal activities. Interestingly, they strongly inhibited DNA synthesis in Ehrlich carcinoma cells at low concentrations (Anke, Watson, Giannetti, & Steglich, 1981).
Anodic Cyclization Reactions
Mihelcic and Moeller (2003) explored the use of anodic cyclization reactions in the synthesis of this compound. They utilized an anodic cyclization-Friedel Crafts alkylation strategy to assemble the core ring system of this compound, demonstrating the potential of electrochemical methods in the synthesis of natural products (Mihelcic & Moeller, 2003).
Neuropharmacological Effects
Research on Petiveria alliacea, which contains compounds related to this compound, has shown a variety of neuropharmacological effects. Luz et al. (2016) reviewed the ethnobotany, phytochemistry, and pharmacological properties of P. alliacea, focusing on its effects on the central nervous system. This highlights the potential application of this compound in treating various central nervous system disorders (Luz et al., 2016).
Properties
CAS No. |
79232-29-4 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,5S,8R,9R,11R)-5-hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one |
InChI |
InChI=1S/C15H20O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8,11,17H,2,5-7H2,1,3-4H3/t8-,11-,13+,14+,15-/m1/s1 |
InChI Key |
VLJBPLOIFLPLAP-AUCBNHOYSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(C(=C)C(=O)O[C@]23[C@]14[C@H](O4)C(C3)(C)C)O |
SMILES |
CC1CCC2(C(=C)C(=O)OC23C14C(O4)C(C3)(C)C)O |
Canonical SMILES |
CC1CCC2(C(=C)C(=O)OC23C14C(O4)C(C3)(C)C)O |
79232-29-4 | |
Synonyms |
alliacol A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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